![molecular formula C18H22O4 B585223 Nordihydro Guaiaretic Acid-d6 CAS No. 1346600-58-5](/img/structure/B585223.png)
Nordihydro Guaiaretic Acid-d6
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Overview
Description
Nordihydroguaiaretic acid (NDGA) is a classic lignan, a phenylpropane dimer linked by a bond between positions C8 and C8′ . It is a natural compound found in the creosote bush (Larrea tridentata) . As a lignan, it is a member of one of the major classes of phytoestrogens . The deuterated version, Nordihydro Guaiaretic Acid-d6, has the molecular formula C18H16D6O4 and a molecular weight of 308.40 .
Synthesis Analysis
NDGA and its synthetic analogues have been extensively researched for their potential use in treating diseases related to cancers, diabetes, viral, bacterial infections, and inflammation . An analog of NDGA, Acetyl NDGA (Ac-NDGA), has been synthesized and formulated as a nanostructured complex with Polycaprolactone/Polyethylene glycol polymer matrices .Chemical Reactions Analysis
NDGA has been found to have inhibitory effects on lipoxygenases (LOX) activity, leading to the reduction of lipid hydroperoxides that trigger oxidative stress . It also activates phospholipase D through oxidant signaling and tyrosine phosphorylation, leading to cytotoxicity in lung vascular endothelial cells .Mechanism of Action
NDGA presents two catechol rings that confer a very potent antioxidant activity by scavenging oxygen free radicals . Additional effects include inhibition of lipoxygenases (LOXs) and activation of signaling pathways that impinge on the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) . The oxidation of the catechols to the corresponding quinones may elicit alterations in proteins and DNA .
Safety and Hazards
NDGA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
NDGA has shown promising therapeutic potential against SARS-CoV-2 . A 35 µM concentration of NDGA was not toxic to Vero cells and exhibited a remarkable inhibitory effect on the SARS-CoV-2 cytopathic effect, viral plaque formation, RNA replication, and expression of the SARS-CoV-2 spike glycoprotein . This suggests that NDGA could be a promising therapeutic candidate against SARS-CoV-2 .
properties
IUPAC Name |
3,4,6-trideuterio-5-[2,3-dimethyl-4-(2,3,6-trideuterio-4,5-dihydroxyphenyl)butyl]benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/i3D,4D,5D,6D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKYJDFEPMADG-LJYPPAMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC(C)C(C)CC2=C(C(=C(C(=C2[2H])[2H])O)O)[2H])[2H])O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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